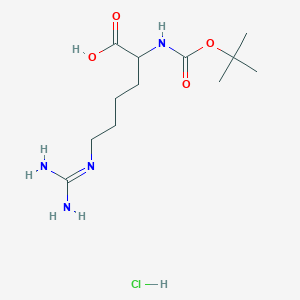
1,8-Naphthalicanhydride-4-boronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthalicanhydride-4-boronicacid is an organic compound with the molecular formula C12H7BO5 It is a derivative of naphthalene, featuring both an anhydride and a boronic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
1,8-Naphthalicanhydride-4-boronicacid can be synthesized through several methods. One common approach involves the reaction of 1,8-naphthalic anhydride with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
化学反応の分析
Types of Reactions
1,8-Naphthalicanhydride-4-boronicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the anhydride group to a corresponding diol.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthalic acid derivatives, while reduction can produce diols. Substitution reactions can result in a wide range of products, including biaryl compounds .
科学的研究の応用
1,8-Naphthalicanhydride-4-boronicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
作用機序
The mechanism of action of 1,8-naphthalicanhydride-4-boronicacid and its derivatives involves several pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism in its anticancer activity.
Fluorescence: The photophysical properties of the compound allow it to act as a fluorescent probe, making it useful in imaging applications.
Electronic Properties: In electronic applications, the compound’s ability to transport electrons and block holes is exploited in the design of OLEDs and other devices.
類似化合物との比較
1,8-Naphthalicanhydride-4-boronicacid can be compared with other similar compounds, such as:
1,8-Naphthalic Anhydride: Lacks the boronic acid group, making it less versatile in coupling reactions.
4-Boronic Acid Derivatives: These compounds do not have the naphthalic anhydride structure, limiting their applications in certain fields.
1,8-Naphthalimide Derivatives: These compounds share some photophysical properties but differ in their chemical reactivity and applications.
The uniqueness of this compound lies in its combination of anhydride and boronic acid functionalities, which provide a versatile platform for various chemical reactions and applications.
特性
分子式 |
C12H7BO5 |
|---|---|
分子量 |
241.99 g/mol |
IUPAC名 |
(2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)boronic acid |
InChI |
InChI=1S/C12H7BO5/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(15)18-11/h1-5,16-17H |
InChIキー |
ZTDWCPVVNVPZNU-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


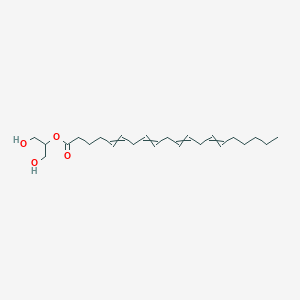
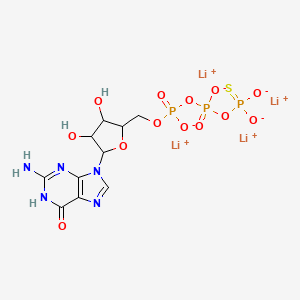

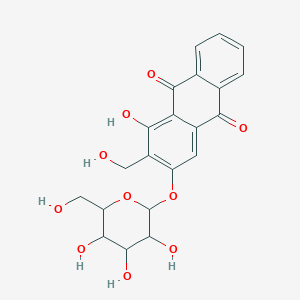
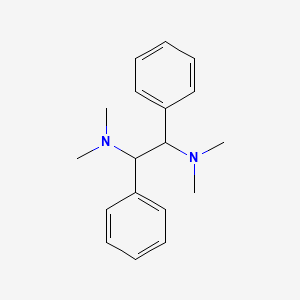
![2-(8-Hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B15286783.png)
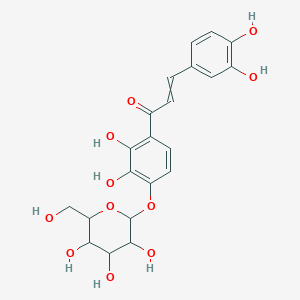
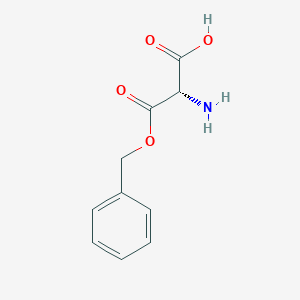
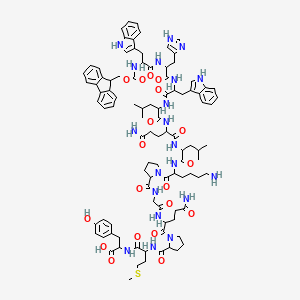
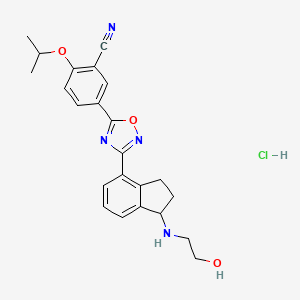
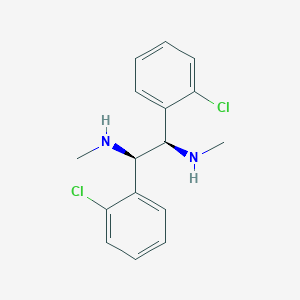
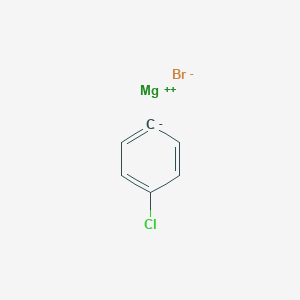
![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)
